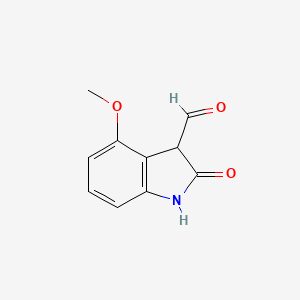

4-Methoxy-2-oxoindoline-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52508-90-4 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-6H,1H3,(H,11,13) |

InChI Key |

ZTMVSLJIZDUVGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(C(=O)N2)C=O |

Origin of Product |

United States |

Computational Chemistry and Spectroscopic Investigations of Oxoindoline 3 Carbaldehyde Systems

Density Functional Theory (DFT) Studies for Structural Elucidation and Electronic Properties

DFT has become an indispensable tool in contemporary chemical research, offering deep insights into the molecular architecture and electronic behavior of complex organic compounds. researchgate.net For derivatives of isatin (B1672199), such as 4-Methoxy-2-oxoindoline-3-carbaldehyde, DFT calculations are crucial for understanding their inherent properties. nih.govnih.gov

Geometry Optimization and Conformational Analysis

In the case of this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For example, the planarity of the indole (B1671886) ring system and the orientation of the methoxy (B1213986) and carbaldehyde groups relative to the ring are critical features. While specific data for the 4-methoxy derivative is not abundant in the provided results, studies on similar systems like 2-methoxybenzaldehyde (B41997) reveal that the orientation of the methoxy group is a key determinant of the conformational landscape. nih.gov The interplay of steric and electronic effects governs the final, most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various isatin derivatives consistently show that the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of substituents on the indole ring. nih.gov For this compound, the electron-donating methoxy group at the 4-position would be expected to raise the energy of the HOMO, potentially increasing its nucleophilicity. The electron-withdrawing carbaldehyde and oxo groups, conversely, would lower the energy of the LUMO, enhancing its electrophilicity. This push-pull electronic arrangement can lead to a reduced HOMO-LUMO gap, indicating a potentially reactive system.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative, based on general principles of FMO theory as applied to similar structures. Actual values require specific calculations for this compound.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity and kinetic stability. |

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

Electron Localization Function (ELF) analysis provides a visual representation of the electron localization in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs. This method is valuable for understanding the nature of chemical bonding within the molecule.

Natural Bond Orbital (NBO) analysis complements ELF by quantifying the delocalization of electron density between filled and empty orbitals. researchgate.net This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability. For this compound, NBO analysis would likely reveal significant electron delocalization from the lone pairs of the methoxy group's oxygen and the nitrogen atom of the indole ring into the aromatic system and the carbonyl groups. These interactions stabilize the molecule and influence its electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis and Fukui Function

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be regions of high negative potential, while the hydrogen atom of the carbaldehyde group and the N-H proton would likely exhibit positive potential.

The Fukui function provides a more quantitative measure of a site's reactivity. wikipedia.orgscm.com It describes the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgjoaquinbarroso.com The function helps to identify the most likely sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). scm.comrowansci.com Calculations for similar molecules suggest that the carbonyl carbons are often prime targets for nucleophilic attack.

Spectroscopic Characterization Techniques for Confirming Theoretical Models

Experimental spectroscopic data is essential for validating the results obtained from computational models. youtube.comnih.gov Techniques like FT-IR and Raman spectroscopy provide a fingerprint of the molecule's vibrational modes, which can be compared to the frequencies calculated using DFT.

Infrared (FT-IR) and Raman Spectroscopic Data Interpretation

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. researchgate.net The correlation between experimental and theoretically calculated vibrational frequencies is often a strong indicator of the accuracy of the computational model. nih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the indole ring typically appears in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the ketone and aldehyde groups are expected to produce strong bands in the 1650-1750 cm⁻¹ range. The C-O stretching of the methoxy group would also give rise to characteristic signals.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. For instance, the C=C stretching vibrations of the aromatic ring would be prominent in the Raman spectrum. By comparing the experimental spectra with the vibrational frequencies calculated via DFT, a detailed and reliable assignment of the observed bands can be achieved, thus confirming the optimized molecular structure. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (indole) | Stretching | 3200-3400 | Medium |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aldehyde) | Stretching | 2700-2900 | Medium |

| C=O (ketone) | Stretching | ~1710-1730 | Medium |

| C=O (aldehyde) | Stretching | ~1680-1700 | Medium |

| C=C (aromatic) | Stretching | ~1580-1620 | Strong |

| C-O (methoxy) | Stretching | ~1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0–13.0 ppm, due to the deshielding effect of the carbonyl group. escholarship.org The proton on the amide nitrogen (N-H) of the oxindole (B195798) ring also presents as a broad singlet, often in the δ 8.0-11.0 ppm region. The aromatic protons on the benzene (B151609) ring would display complex splitting patterns influenced by the methoxy group at the C4 position. This electron-donating group would cause an upfield shift for the ortho and para protons relative to the unsubstituted ring. The methoxy group itself would appear as a sharp singlet around δ 3.8-4.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and the lactam (C2) are most deshielded, appearing at δ 180-190 ppm and δ 160-170 ppm, respectively. The carbon of the methoxy group would be found around δ 55-60 ppm. The aromatic carbons would resonate in the typical δ 110-150 ppm range, with their precise shifts determined by the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and established substituent effects.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | 10.0 - 13.0 | 180 - 190 | Highly deshielded proton and carbon. |

| Amide (N-H) | 8.0 - 11.0 | N/A | Broad singlet, exchangeable with D₂O. |

| Lactam Carbonyl (C=O) | N/A | 160 - 170 | Characteristic C2 resonance in oxindoles. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 | Sharp singlet signal. |

| Aromatic (C-H, C) | 6.5 - 8.0 | 110 - 150 | Complex splitting, shifts influenced by methoxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The oxoindoline scaffold is a conjugated system and acts as a chromophore, absorbing light in the UV-Vis region. The spectrum is typically characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. For the parent 2-oxoindoline chromophore, these transitions result in distinct absorption maxima.

The introduction of a methoxy group (-OCH₃) at the C4 position is expected to influence the absorption spectrum. As an electron-donating group, the methoxy substituent extends the conjugation of the system via its lone pair of electrons, which generally results in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition band. This would likely cause the compound to absorb light at a slightly longer wavelength compared to its unsubstituted counterpart.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound (C₁₀H₉NO₃), the calculated molecular weight is approximately 191.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed, confirming the elemental composition. scielo.br

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely proceed through characteristic losses of small, stable molecules. Common fragmentation pathways for the isatin scaffold include:

Loss of CO: A primary fragmentation event is often the loss of a carbon monoxide molecule (28 Da) from the lactam ring.

Loss of the aldehyde group: Fragmentation may also involve the loss of the formyl radical (-CHO, 29 Da) or carbon monoxide from the aldehyde.

Loss of a methyl radical: The methoxy group can undergo fragmentation through the loss of a methyl radical (-CH₃, 15 Da).

These fragmentation pathways help to confirm the presence of the key functional groups within the molecule's structure.

Advanced Computational Modeling for Molecular Interactions

Computational modeling, particularly molecular docking and dynamics simulations, provides powerful tools to predict and analyze how a molecule like this compound might interact with biological macromolecules. These in silico methods are crucial in modern drug discovery for identifying potential biological targets and understanding binding mechanisms at an atomic level.

Molecular Docking Studies with Biological Targets

The isatin (1H-indole-2,3-dione) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, especially protein kinases. scielo.brmdpi.com Molecular docking studies on various isatin derivatives have revealed their potential to fit into the ATP-binding site of numerous kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. mdpi.comnih.govmdpi.com

In a typical docking study, an isatin derivative is placed into the active site of a target protein, such as Glycogen Synthase Kinase 3β (GSK-3β) or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. scielo.brbohrium.com The software then calculates the most favorable binding poses and estimates the binding affinity (docking score). The interactions commonly observed include:

Hydrogen Bonding: The lactam N-H and the two carbonyl oxygens of the isatin core are excellent hydrogen bond donors and acceptors, respectively. They frequently form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase ATP-binding pocket.

Hydrophobic Interactions: The aromatic ring of the isatin scaffold engages in hydrophobic and π-stacking interactions with nonpolar residues in the active site.

For this compound, the 4-methoxy group could play a significant role. Its oxygen atom could act as an additional hydrogen bond acceptor, while the methyl group could enhance hydrophobic interactions, potentially improving binding affinity or altering selectivity for specific kinases.

Table 2: Representative Molecular Docking Interactions for Isatin Scaffolds with Kinase Targets Data generalized from studies on various isatin derivatives. scielo.brmdpi.commdpi.com

| Kinase Target | Key Interacting Residues (Example) | Common Interaction Types | Potential Role of 4-Methoxy Group |

|---|---|---|---|

| GSK-3β | Val135, Asp133 | H-bond with lactam C=O, H-bond with N-H | Additional H-bond acceptor, steric influence. |

| EGFR | Met793, Leu718 | H-bond with hinge region, hydrophobic packing | Enhance hydrophobic interactions. |

| DYRK1A | Lys188, Leu241 | H-bond with catalytic lysine, π-alkyl interactions | Modify binding pocket fit and electronics. |

| VEGFR2 | Cys919, Asp1046 | H-bond with hinge, salt bridge with Asp | Alter solubility and electrostatic interactions. |

Simulations of Ligand-Receptor Binding Mechanisms

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-receptor complex over time. researchgate.net An MD simulation treats the atoms and bonds as a system of interacting particles, calculating their movements over a set period, typically nanoseconds to microseconds. nih.govnih.gov

For a complex of an isatin derivative and a target protein, MD simulations can provide critical insights:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the ligand remains stably bound in its docked pose or if it shifts or dissociates. A stable complex is indicated by a low and non-fluctuating RMSD value over the course of the simulation. researchgate.net

Interaction Analysis: MD simulations allow for a dynamic view of the hydrogen bonds and other non-covalent interactions. It can reveal which interactions are persistent and which are transient, providing a more accurate picture of the key determinants of binding.

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand, offering a more quantitative prediction of binding affinity than docking scores alone. nih.gov

Biological and Pharmacological Research Paradigms for 4 Methoxy 2 Oxoindoline 3 Carbaldehyde Derivatives

Anticancer Potential and Molecular Mechanisms

Derivatives of 4-Methoxy-2-oxoindoline-3-carbaldehyde have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to a variety of molecular mechanisms, including the ability to halt cancer cell growth, induce programmed cell death, and inhibit specific molecular targets crucial for tumor survival and progression. The presence of methoxy (B1213986) groups on the aromatic ring is often associated with enhanced anticancer activity. nih.gov

A significant area of investigation has been the anti-proliferative effects of these derivatives against various cancer cell lines. The core mechanism often involves the disruption of the normal cell cycle, leading to an arrest at specific phases and preventing cancer cells from dividing and multiplying.

One notable study synthesized a series of (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives. nih.gov Among these, compound 4p demonstrated potent and selective cytotoxicity against human prostate cancer cell lines, PC-3 and DU-145, with IC50 values of 1.89 µM and 1.94 µM, respectively. nih.gov Further investigation into its mechanism revealed that compound 4p causes a dose-dependent arrest of PC-3 cells in the G2/M phase of the cell cycle, effectively halting cell division. nih.gov Similarly, other heterocyclic compounds, such as those with a quinoxaline (B1680401) core, have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov Studies on Cichorium endivia root extract, rich in various metabolites, also showed it could induce cell cycle arrest in the S phase in HepG-2 and Panc-1 cells. rsc.org

Table 1: Anti-proliferative Activity of this compound Derivative (Compound 4p)

| Compound | Cancer Cell Line | Activity (IC50) | Cell Cycle Effect |

|---|---|---|---|

| Compound 4p | PC-3 (Prostate) | 1.89 ± 0.6 µM | G2/M Phase Arrest |

| Compound 4p | DU-145 (Prostate) | 1.94 ± 0.2 µM |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of this compound have been shown to effectively trigger this process in cancer cells through multiple signaling pathways.

The compound 4p , in addition to its cell cycle effects, was found to inhibit tumor cell proliferation by inducing apoptosis, as confirmed by Hoechst staining and annexin-V binding assays. nih.gov Its mechanism involves the intrinsic apoptosis pathway, characterized by a disruption of the mitochondrial membrane potential (ΔΨm), an increase in intracellular calcium levels, and the activation of caspase-3. nih.gov This process is further regulated by the Bcl-2 family of proteins. nih.gov The intrinsic pathway is a common mechanism for inducing apoptosis, often involving the loss of mitochondrial transmembrane potential and the release of cytochrome c. nih.govresearchgate.net The extrinsic pathway can also be activated, which involves death receptors on the cell surface, such as TNF-α/TNFR1 and FasL/FasR, leading to the activation of caspase-8. researchgate.netmdpi.com

Further evidence for apoptosis induction comes from studies on other 4-methoxy-substituted compounds. A series of novel 4-methoxy-substituted cis-khellactone derivatives showed potent cytotoxicity against several human cancer cell lines, including liver, gastric, and colon cancer. researchgate.net The most active compound, 12e , was found to induce apoptosis primarily through the mitochondria-mediated intrinsic pathway in human hepatoma (HEPG-2) cells. researchgate.net This was evidenced by morphological changes, dissipation of the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3. researchgate.net

Targeting specific enzymes and proteins that are overexpressed in cancer cells and crucial for their survival is a key strategy in modern drug development. Derivatives based on the this compound scaffold have shown promise in inhibiting such targets.

Bcl-2 Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL often being overexpressed in tumors, contributing to cancer cell survival and drug resistance. nih.govresearchgate.net The apoptotic activity of compound 4p is directly linked to its ability to modulate these proteins. nih.gov Western blot analysis showed that treatment with 4p led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of the pro-apoptotic protein Bax in PC-3 prostate cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. nih.gov The inhibition of anti-apoptotic Bcl-2 proteins is a promising strategy for cancer treatment, as it can trigger pro-apoptotic signaling. nih.gov Small molecules can be designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, mimicking the action of pro-apoptotic BH3-only proteins. nih.govfrontiersin.org

Carbonic Anhydrase IX (CAIX): Carbonic Anhydrase IX is a tumor-associated enzyme that is often overexpressed in response to hypoxia in various solid tumors. nih.govnih.gov It plays a role in tumor cell proliferation and metastasis, making it an attractive therapeutic target. nih.gov Studies on synthetic CAIX inhibitors have shown that blocking this enzyme can promote apoptosis in cancer cells. nih.govnih.gov For instance, a sulfonamide CAIX inhibitor, compound E, was shown to induce apoptosis in HeLa cervical cancer cells by altering intracellular pH levels. nih.gov

Table 2: Molecular Targets of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target | Mechanism/Effect | Cancer Type |

|---|---|---|---|

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one (e.g., 4p ) | Bcl-2 Family Proteins | Decreases anti-apoptotic Bcl-2, Increases pro-apoptotic Bax | Prostate Cancer |

| Sulfonamide CAIX Inhibitors | Carbonic Anhydrase IX (CAIX) | Promotes apoptosis through intracellular pH alteration | Cervical Cancer |

| Indole-Chalcones | Tubulin | Inhibits microtubule dynamics | Multidrug-Resistant Cancers |

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.gov This can be caused by mechanisms such as the overexpression of anti-apoptotic Bcl-2 proteins or ATP-binding cassette (ABC) transporters. nih.govnih.gov Therefore, developing compounds that can overcome or bypass these resistance mechanisms is a critical research goal.

Indole-chalcone derivatives, which share structural similarities with the benzylideneindolin-2-one class, have shown significant activity against MDR cancer cells. nih.gov One study reported an α-methyl-substituted indole-chalcone (FC77 ) that exhibited potent cytotoxicity against a panel of 60 human cancer cell lines. nih.gov Importantly, several MDR cancer cell lines showed no resistance to this compound, and it displayed selective toxicity towards cancer cells over normal cells. nih.gov The mechanism of action for FC77 was found to be the inhibition of microtubule dynamics by binding to tubulin, similar to colchicine (B1669291). nih.gov Furthermore, quinoxaline 1,4-dioxide derivatives have been investigated for their potential to target hypoxia and drug resistance in cancer cells. mdpi.com

Antimicrobial Activities and Mechanisms of Action

In addition to their anticancer properties, derivatives containing the indole (B1671886) or quinoline (B57606) nucleus, structurally related to this compound, have been evaluated for their antimicrobial potential. The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Research has demonstrated that certain indole-based compounds possess notable antibacterial activity. A study on indole-3-carbaldehyde semicarbazone derivatives found that they exhibited inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.net For example, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1 ) and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2 ) showed MIC values of 100 and 150 μg/mL, respectively, against these bacteria. researchgate.net

Quinoline derivatives have also been a focus of antimicrobial research. A series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and screened for their antimicrobial activity. nih.gov One compound, 3l , which bears a sulfamethazine (B1682506) group, showed the highest efficacy against most tested bacterial and fungal strains, with a particularly strong effect against E. coli (MIC = 7.812 µg/mL). nih.gov A proposed mechanism for its action involves disruption of the bacterial cell membrane. A protein leakage assay showed that treatment with compound 3l led to a significant discharge of cellular protein from E. coli, suggesting the formation of pores in the cell membrane. nih.gov

Table 3: Antibacterial Activity of Indole and Quinoline Derivatives

| Compound Class | Specific Compound | Target Microorganism | Activity (MIC) | Proposed Mechanism |

|---|---|---|---|---|

| Indole-3-carbaldehyde Semicarbazones | Compound 1 | Staphylococcus aureus | 100 µg/mL | Not specified |

| Compound 2 | Bacillus subtilis | 150 µg/mL | ||

| 7-Methoxyquinoline Sulfonamides | Compound 3l | Escherichia coli | 7.812 µg/mL | Cell Membrane Disruption (Protein Leakage) |

Antifungal and Antiviral Research

The global health challenges posed by resistant fungal pathogens and viral infections necessitate the continuous search for new antimicrobial agents. Derivatives of the oxindole (B195798) core, including those related to this compound, have been investigated for their potential to address these needs.

Research has shown that 3-indolyl-3-hydroxy oxindole derivatives exhibit a range of antifungal activities against various plant pathogenic fungi. mdpi.com A study assessing these compounds against five phytopathogens found that most of the synthesized derivatives displayed moderate to excellent antifungal effects. mdpi.com The introduction of halogen substituents, such as iodine, chlorine, or bromine, at position 5 of either the 3-hydroxy-2-oxindole or the indole ring was identified as crucial for potent antifungal activity. mdpi.com For instance, one derivative, compound 3u , demonstrated superior efficacy against Rhizoctonia solani with an EC50 of 3.44 mg/L, outperforming commercial fungicides. mdpi.com While not specific to the 4-methoxy substitution, this highlights the potential of the core oxindole structure in generating effective antifungal agents. Similarly, studies on (±)-4-methoxy decanoic acid and its amide derivatives have shown that mid-chain methoxylation can be a viable strategy for enhancing the fungitoxicity of fatty acids. researchgate.net

In the realm of antiviral research, indole derivatives have also shown significant promise. A notable study identified a derivative of 5-methoxyindole-3-carboxylic acid that exhibited a potent antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru The compound also demonstrated interferon-inducing activity and suppressed the formation of syncytia, a key pathological feature of SARS-CoV-2 infection. nih.govactanaturae.ru The high activity (IC50 = 1.06 µg/mL) and selectivity index (SI = 78.6) of this methoxy-indole derivative underscore its potential as a candidate for antiviral drug development. nih.govactanaturae.ru Other research has pointed to the antiviral potential of isoindole derivatives and 4-thioquinazoline derivatives containing a chalcone (B49325) moiety against various viruses, including human viruses and the Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.net

Potentiation of Existing Antimicrobial Agents

A critical strategy in combating antimicrobial resistance is the use of antibiotic potentiators, also known as adjuvants or resistance breakers. These compounds, when used in combination with existing antibiotics, can restore their efficacy against resistant strains of bacteria. nih.govnih.gov This approach targets the mechanisms of resistance, such as enzymatic degradation of the antibiotic, reduced permeability of the bacterial cell wall, or the action of efflux pumps. nih.gov

While direct studies on this compound derivatives as antibiotic potentiators are not extensively documented, the principle has been demonstrated with related compounds. For example, some natural and synthetic compounds have been shown to potentiate the effects of macrolide antibiotics against multidrug-resistant pathogens. nih.gov In one study, a 4-hydroxytetralone derivative, which showed no intrinsic antibacterial activity, was found to reduce the minimum inhibitory concentration (MIC) of tetracycline (B611298) when used in combination. nih.gov Similarly, the natural compound solasodine (B1681914) has been shown to potentiate the action of aminoglycosides, fluoroquinolones, and beta-lactam antibiotics against multidrug-resistant bacteria by reducing their MICs. mdpi.com A carbohydrazide (B1668358) derivative of 4-methoxy-naphthalene demonstrated synergistic antifungal activity with amphotericin B against P. brasiliensis. nih.gov These findings suggest that the oxoindoline scaffold could be a promising starting point for developing novel antibiotic potentiators, a hypothesis that warrants further investigation for derivatives of this compound.

Anti-inflammatory Response and Cytokine Modulation

Inflammation is a key pathological process in a multitude of diseases. The modulation of the inflammatory response, particularly the inhibition of pro-inflammatory cytokines, is a major goal of therapeutic intervention. Derivatives based on the oxindole and indole nucleus have demonstrated significant anti-inflammatory properties in various studies.

Different oxindole-based derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic activities. actanaturae.ru The anti-inflammatory activities of newly synthesized indoline (B122111) derivatives have been confirmed through methods like the anti-denaturation assay. nih.gov Certain derivatives showed excellent inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)

A key mechanism behind the anti-inflammatory effects of these compounds is their ability to inhibit the production and function of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov These cytokines are central to the inflammatory cascade in numerous diseases. nih.govnih.gov

Research has shown that certain compounds can inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. nih.gov Pretreatment with these compounds was found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of the immune and inflammatory response. nih.goveurjchem.com Studies on plant-derived small molecules have also identified compounds that can inhibit TNF-α function, potentially by preventing its trimeric association. researchgate.net Furthermore, in a mouse model of allergic asthma, the combined inhibition of IL-6 and TNF was shown to have complex anti-inflammatory effects, reducing both eosinophilic and neutrophilic airway inflammation. nih.gov This suggests that targeting these cytokines can be a powerful therapeutic strategy. While these studies were not conducted specifically on this compound, the demonstrated ability of related heterocyclic structures to modulate these key inflammatory cytokines points to a promising avenue for future research into its derivatives.

Other Significant Pharmacological Activities

Beyond antimicrobial and anti-inflammatory effects, derivatives of this compound and related structures have been explored for other important pharmacological properties.

Antioxidant Properties and Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. mdpi.com Compounds with antioxidant and radical scavenging properties are therefore of great therapeutic interest. mdpi.com

A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were synthesized and evaluated for their antioxidant activities. nih.gov Many of these compounds demonstrated good radical scavenging activity against DPPH, ABTS, superoxide (B77818) anion, and hydroxyl radicals, with some showing better performance than the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov The presence of hydroxyl and methoxy groups on a phenyl ring attached to a quinazolinone scaffold has been shown to be important for antioxidant activity. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho or para position on the phenyl ring exhibited potent antioxidant and metal-chelating properties. nih.gov The 2-methoxyphenol moiety is a core structure in many compounds with recognized antioxidant activity, and its derivatives have been synthesized and evaluated using various antioxidant assays. mdpi.commdpi.com

Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | TEAC (CUPRAC) | Notes |

| 21e | 3.46 | Highest antioxidant capacity in the series. |

| 21g | 2.62 | Good antioxidant properties. |

| 21h | 2.74 | Good antioxidant properties. |

| 21f | Lower | Meta derivative showed much lower capacity. |

| 21j | Potent | Most potent among methoxy derivatives. |

| 25b | Similar to Trolox | Exhibited antioxidant properties comparable to the standard. |

| Data synthesized from a study on 2-substituted quinazolin-4(3H)-ones. nih.gov TEAC (Trolox Equivalent Antioxidant Capacity) values from the CUPRAC (CUPric Reducing Antioxidant Capacity) assay. |

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Isatin-based derivatives, which share the 2-oxoindoline core with the subject of this article, have emerged as promising candidates for anticonvulsant agents. nih.gov

A study involving a series of isatin-based derivatives investigated their anti-seizure activity in mouse models of maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizures. nih.gov The tested compounds exhibited favorable protection in both models with low neurotoxicity. nih.gov Notably, all methoxylated derivatives in this study showed significant anti-seizure activity in the MES model. nih.gov One methoxy-substituted derivative was the most active in the PTZ model, demonstrating its anti-seizure effect at all tested doses. nih.gov These findings suggest that the isatin (B1672199) scaffold, and particularly its methoxylated forms, could be a valuable lead for the development of novel anticonvulsant drugs.

Table 2: Anticonvulsant Activity of Methoxylated Isatin Derivatives

| Compound | Methoxy Position | Activity in MES Model | Activity in PTZ Model |

| 4j | 2-OCH₃ | Significant | Potent |

| 4k | 3-OCH₃ | Significant | No protection |

| 4l | 4-OCH₃ | Significant | Potent |

| Data from a study on isatin-based anti-seizure derivatives. nih.gov |

Enzyme Inhibition Studies (e.g., α-Amylase, Tryptophan Dioxygenase)

The inhibitory effects of this compound and its derivatives on enzymes such as α-amylase and tryptophan dioxygenase (TDO) have not been specifically reported in the available scientific literature. However, the broader classes of indole and oxindole derivatives have been investigated for their potential to inhibit these and other enzymes.

α-Amylase Inhibition:

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. While numerous plant-derived compounds and synthetic heterocyclic molecules have been screened for α-amylase inhibitory activity, there is no specific data available for this compound derivatives. nih.govnih.govmdpi.com The general field of research indicates that the structural features of inhibitors, such as the presence of specific functional groups, play a significant role in their enzyme-binding affinity. For example, studies on other heterocyclic systems have identified compounds with potent α-amylase inhibitory activity, but a direct extrapolation to the 4-methoxy-2-oxoindoline scaffold is not possible without experimental validation. rsc.org

Tryptophan Dioxygenase (TDO) Inhibition:

Tryptophan dioxygenase is an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism and is a target of interest in cancer immunotherapy and neurodegenerative diseases. nih.govnih.gov The inhibition of TDO can modulate immune responses and neurotransmitter levels. While the indole nucleus is a core component of the natural substrate for TDO (tryptophan), there is no specific research available on the inhibitory activity of this compound derivatives against this enzyme. Research in this area has focused on various other structural scaffolds.

To ascertain the enzyme-inhibiting potential of this compound derivatives, it would be necessary to synthesize these compounds and evaluate them in specific in vitro enzyme inhibition assays. Such studies would provide valuable insights into their structure-activity relationships and potential therapeutic applications.

Structure Activity Relationship Sar and Ligand Design Principles for Methoxy Oxoindoline 3 Carbaldehyde Derivatives

Impact of Substitution Patterns on the Oxoindoline Scaffold.nih.govnih.gov

The biological activity of oxoindole derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Modifications at various positions can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Substitutions on the oxoindole ring, such as alkylation, arylation, or halogenation, play a significant role in the biological activities of the resulting derivatives. nih.gov For instance, in a series of 3-acylidene 2-oxindoles, substitutions at the C-4 position have been shown to yield compounds with useful biological activity. rsc.org The introduction of different functional groups can lead to varied antimigration and antiproliferation activities. nih.gov

Below is a table illustrating the effect of different substituents on the oxoindole scaffold on their anticancer activity.

| Compound | R1 | R2 | R3 | R4 | Anticancer Activity (IC50 in µM) |

| A | H | H | H | H | > 50 |

| B | Cl | H | H | H | 25.3 |

| C | H | Br | H | H | 15.8 |

| D | H | H | NO2 | H | 30.1 |

| E | H | H | H | OCH3 | 10.5 |

This table is illustrative and compiled from general findings in the literature. Actual IC50 values can vary based on the specific cell line and assay conditions.

Role of the 4-Methoxy Group in Modulating Biological Activity.

The methoxy (B1213986) group, a common substituent in natural products and drugs, can significantly influence a molecule's biological activity through various mechanisms. nih.gov The 4-methoxy group on the oxoindoline scaffold is a key feature that can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The presence of a methoxy group can enhance binding affinity to target proteins. For example, in a study of colchicine (B1669291) analogues, the removal of the 4-methoxy group from ring A resulted in a significant decrease in the binding affinity to tubulin. csic.es Methoxy-substituted quinolines have also been utilized as synthetic intermediates for developing potent kinase inhibitors. nih.gov In some instances, the introduction of a methoxy group can significantly improve the aqueous solubility of a compound without compromising its inhibitory efficacy. mdpi.com

The electron-donating nature of the methoxy group can also influence the reactivity and metabolic stability of the compound. Studies on EF24 analogues revealed that a compound with three methoxy groups exhibited greater cytotoxicity against lung cancer cell lines. nih.gov This suggests that the methoxy group plays a crucial role in the antimetastatic activity of these anticancer compounds. nih.gov

Importance of the 3-Carbaldehyde Moiety for Pharmacological Efficacy.

The 3-carbaldehyde group is a versatile functional group that is crucial for the pharmacological efficacy of this class of compounds. It can act as a key pharmacophore, participating in essential interactions with the biological target. The aldehyde group can undergo various chemical modifications, allowing for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net

The 3-formylchromone, a related heterocyclic aldehyde, demonstrates the reactivity of the aldehyde group, which can serve as a heterodiene, dienophile, or Michael acceptor, leading to the formation of various fused heterocyclic systems. researchgate.net Similarly, the 3-carbaldehyde moiety in oxoindolines can be converted into other functional groups, such as Schiff bases, which have shown promising antioxidant activities. nih.gov

Modifications of the 3-carbaldehyde group can lead to compounds with a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov For example, condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with various amines and hydrazides has yielded derivatives with significant antimicrobial activity. researchgate.netrsc.org The following table shows how different modifications of the 3-carbaldehyde moiety can influence the biological activity of the parent compound.

| Modification of 3-Carbaldehyde | Resulting Functional Group | Observed Biological Activity |

| Condensation with amines | Imine (Schiff Base) | Anticancer, Antimicrobial, Anticonvulsant researchgate.net |

| Condensation with hydrazides | Hydrazone | Urease Inhibition nih.gov |

| Knoevenagel Condensation | α,β-Unsaturated Ketone | Anti-inflammatory nih.gov |

| Wittig Reaction | Alkene | Antiviral, Cytotoxic mdpi.com |

Chiral Centers and Their Influence on Bioactivity and Selectivity.nih.gov

The introduction of chiral centers into the 4-methoxy-2-oxoindoline-3-carbaldehyde scaffold can have a profound impact on its biological activity and selectivity. nih.gov Chirality is a fundamental aspect of molecular recognition in biological systems, and different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological profiles. mdpi.comresearchgate.net

The C-3 position of the oxoindole ring is a common stereocenter, and its absolute configuration can significantly affect the bioactivity of the molecule. nih.gov For many 3-substituted oxoindole derivatives, the biological activity is highly dependent on the stereochemistry at this position. mdpi.com For instance, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers were significantly more active as antimalarial agents than their corresponding enantiomers and diastereomers. mdpi.com

Computational Chemistry in Rational Ligand Design.nih.gov

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the rational design of new therapeutic agents. Molecular docking, a key computational technique, is widely used to predict the binding modes and affinities of small molecules to their protein targets. nih.govajchem-a.com

In the context of this compound derivatives, computational studies can be employed to:

Predict Binding Poses: Molecular docking simulations can predict how these compounds bind to the active site of a target protein, such as a kinase or an enzyme. ajchem-a.com For example, docking studies of oxindole (B195798) derivatives with the urease enzyme have helped to understand the molecular interactions responsible for their inhibitory activity. nih.gov

Estimate Binding Affinities: Computational methods can provide an estimate of the binding energy or docking score, which can be correlated with the experimentally determined biological activity. ajchem-a.com

Guide SAR Studies: By visualizing the interactions between the ligand and the protein, researchers can identify key functional groups and make informed decisions about which modifications are likely to improve potency and selectivity. researchgate.net For example, docking studies of quinoline-3-carbaldehyde derivatives with GlcN-6-P synthase have helped to rationalize their antimicrobial activity. researchgate.net

Design Novel Inhibitors: Computational approaches can be used to design novel compounds with improved pharmacological properties. mdpi.com For instance, density functional theory (DFT) has been used to study the electronic properties and reactivity of benzofuran (B130515) carboxaldehyde derivatives. researchgate.net

The integration of computational chemistry with traditional synthetic and biological approaches accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents.

Conclusions and Future Directions in the Research of 4 Methoxy 2 Oxoindoline 3 Carbaldehyde

Summary of Key Academic Contributions

Research surrounding methoxy-activated indole (B1671886) derivatives has been a vibrant field for several decades, owing to their presence in pharmaceuticals, natural products, and chemosensors. chim.it The core academic contributions related to 4-Methoxy-2-oxoindoline-3-carbaldehyde and its structural analogs lie primarily in the areas of synthetic chemistry and the exploration of their biological potential.

The synthesis of methoxy-activated indoles typically employs commercially available materials like di- and trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives, utilizing established methods such as the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it The aldehyde functional group at the C3 position of the oxoindoline core is a key feature, enabling a variety of chemical transformations. For instance, the reactivity of the aldehyde has been exploited in condensation reactions, such as the Schiff base reaction with diamines to create complex helical structures. chim.it

While much of the specific application-focused research has highlighted isomers like 5-Methoxy-2-oxoindoline-3-carbaldehyde (B1487474) as a crucial intermediate in the synthesis of pharmaceuticals for neurological disorders and as a component in fluorescent probes and advanced polymers chemimpex.com, these applications underscore the potential of the 4-methoxy isomer. The strategic placement of the methoxy (B1213986) group at the 4-position influences the electronic properties of the aromatic ring, which can, in turn, modulate the biological activity and physical properties of its derivatives. Research on related indole-3-carbaldehydes has shown their significance as bioactive metabolites in plants, acting as neuroprotective agents and defense inducers, which suggests a rich, albeit less explored, biological landscape for the 4-methoxy variant. unifi.it

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational work on methoxy-indoles, specific research focusing exclusively on this compound is less extensive than for its 5-methoxy counterpart. This disparity presents several knowledge gaps and, consequently, fertile avenues for future investigation.

Biological Activity Profile: While the general class of methoxy-indoles is known for biological activity, a comprehensive screening of this compound against a wide range of biological targets is lacking. Its structural similarity to compounds with known anti-cancer and anti-inflammatory properties suggests this as a high-priority research area. chemimpex.com For example, studies on related indole structures have demonstrated potent anticholinesterase activity, a key target in neurodegenerative diseases. chim.it

Natural Product Chemistry: Indole-3-carbaldehyde and its hydroxylated derivatives are known metabolites in plants like Arabidopsis, where they play a role in defense mechanisms. nih.gov An emerging research avenue would be to investigate the potential natural occurrence of this compound or its biosynthetic pathway in plants and microorganisms.

Materials Science Applications: The use of the 5-methoxy isomer in Organic Light Emitting Diodes (OLEDs) and advanced polymers opens up the possibility that the 4-methoxy isomer could possess unique photophysical or material properties. chemimpex.com Systematic investigation into its potential in materials science remains an underexplored field.

| Research Area | Identified Knowledge Gap | Emerging Avenue |

| Medicinal Chemistry | Limited data on specific biological targets and therapeutic potential. | Comprehensive screening for anticancer, anti-inflammatory, and neuroprotective activities. |

| Natural Products | Unknown if it exists as a natural product or metabolite. | Exploration of biosynthetic pathways in plants and microbes; biomimetic synthesis. |

| Materials Science | Photophysical and material properties are largely uncharacterized. | Investigation of its utility in OLEDs, polymers, and as a fluorescent probe. |

Prospects for Advanced Derivatization and Functionalization

The chemical architecture of this compound provides multiple sites for derivatization, offering the potential to generate extensive libraries of novel compounds with tailored properties.

The aldehyde group is the most prominent site for functionalization. It can readily undergo a variety of reactions, including:

Reductive Amination: To form various amine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds.

Condensation Reactions: With hydrazines, anilines, and other nucleophiles to form hydrazones, Schiff bases, and other heterocyclic systems. mdpi.comresearchgate.net

Oxidation: To form the corresponding carboxylic acid, a valuable synthetic intermediate in its own right.

Furthermore, the oxoindoline ring itself can be functionalized. The N-H group can be alkylated or acylated, as demonstrated in the synthesis of N-methylated indolylquinazolinones. nih.gov The aromatic ring, activated by the methoxy group, could also be a substrate for electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at other sites.

A promising strategy involves using modern derivatization agents to enhance analytical detection. For instance, reagents like 4-APEBA have been designed for the sensitive detection of aldehydes and carboxylic acids in complex biological mixtures via LC-MS/MS, a technique that could be applied to study the metabolism or reaction products of this compound. nih.gov

| Functional Group | Potential Reaction Type | Example Product Class |

| Aldehyde (-CHO) | Condensation | Hydrazones, Schiff Bases researchgate.net |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acids |

| Aldehyde (-CHO) | Reductive Amination | Secondary and Tertiary Amines |

| Amide (N-H) | Alkylation/Acylation | N-Substituted Oxindoles nih.gov |

| Aromatic Ring | Electrophilic Substitution | Halogenated or Nitrated Derivatives |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this integrated approach holds immense potential to accelerate discovery.

Computational studies , such as those using Density Functional Theory (DFT), can predict the molecule's stability, reactivity, and electronic properties. mdpi.com Such calculations can help rationalize observed reaction outcomes and guide the design of new synthetic routes. For example, quantum-chemical methods have been used to study the geometries and heats of formation of related formylchromones, providing insights into their stability. mdpi.com

Molecular docking and molecular dynamics simulations represent another key computational tool. These methods can predict how this compound and its derivatives might bind to specific biological targets, such as enzyme active sites. mdpi.com This in silico screening can prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources. Studies on other heterocyclic systems have successfully used this approach to identify potent inhibitors of key enzymes like VEGFR2 in cancer therapy. mdpi.com

By using computational methods to generate hypotheses about reactivity and biological activity, experimental efforts can be more focused and efficient. The experimental results, in turn, provide crucial data to refine and validate the computational models, creating a feedback loop that drives the research forward. This integrated strategy will be crucial for unlocking the full potential of this compound and its derivatives in both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-2-oxoindoline-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of structurally related aldehydes (e.g., 4-hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde) involves condensation reactions with acid catalysts and reflux conditions . For this compound, analogous methods could employ:

- Knoevenagel condensation : Using substituted indoline precursors and aldehydes under acidic or basic catalysis.

- Oxidative methods : Controlled oxidation of methyl groups to aldehyde functionalities using agents like CrO3 or KMnO4 in anhydrous solvents.

Key variables include solvent polarity (e.g., DMF vs. glacial acetic acid), temperature control (reflux vs. room temperature), and catalyst type (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring via TLC or HPLC to minimize side reactions like over-oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Core analytical methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Coupling patterns distinguish indoline ring substitution .

- FT-IR : Peaks at ~1680 cm<sup>−1</sup> (C=O stretch) and ~2830 cm<sup>−1</sup> (OCH3 stretch) validate functional groups .

- Mass spectrometry (HRMS) : To verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves spatial configuration and intramolecular hydrogen bonding, critical for structure-activity studies .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxy group influence the reactivity of this compound in nucleophilic addition reactions?

The methoxy group at C4 acts as an electron-donating substituent, increasing electron density at the aldehyde carbonyl (C3). This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents or amines). However, steric hindrance from the indoline ring may limit access to bulky nucleophiles. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity hotspots . Experimental validation involves kinetic studies under varying nucleophile concentrations and temperatures .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural isomerism : Positional isomers (e.g., methoxy at C4 vs. C5) exhibit divergent interactions with biological targets.

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing, IC50 for cytotoxicity) and control solvent effects (DMSO vs. aqueous buffers) .

- Metabolic instability : Evaluate metabolite profiles via LC-MS to identify degradation products that may confound results .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

- Docking simulations : Use software like AutoDock to predict binding modes with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the aldehyde and hydrophobic interactions with the methoxy group .

- QSAR studies : Correlate substituent modifications (e.g., halogenation at C5) with inhibitory potency using regression models .

- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize derivatives with low RMSD values .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- By-product formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to minimize aldol condensation side products.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for high-purity isolates .

- Continuous flow systems : Transition from batch to flow reactors improves heat/mass transfer, reducing decomposition risks .

Methodological Considerations

- Controlled oxidation : Use mild oxidizing agents (e.g., IBX) to prevent over-oxidation of the aldehyde to carboxylic acid .

- Stability testing : Monitor aldehyde degradation under varying pH and light exposure using accelerated stability protocols .

- Stereochemical analysis : Chiral HPLC or CD spectroscopy to assess racemization in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.